molecular formula C12H16O3 B141679 tert-Butyl 4-(hydroxymethyl)benzoate CAS No. 143726-85-6

tert-Butyl 4-(hydroxymethyl)benzoate

Cat. No. B141679
M. Wt: 208.25 g/mol
InChI Key: MGMZECMXYCZYSQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)benzoate is a chemical compound that is part of a broader class of tert-butyl esters. These compounds are characterized by the presence of a tert-butyl group attached to an ester function, which in this case is linked to a benzene ring substituted with a hydroxymethyl group. This structure is a common motif in various synthetic intermediates used in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds often involves the use of tert-butyl protecting groups or the formation of tert-butyl esters as intermediates. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the importance of tert-butyl groups in synthetic chemistry . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating the versatility of tert-butyl esters in reactions with organometallics .

Molecular Structure Analysis

The molecular structure of tert-butyl esters is characterized by the steric bulk of the tert-butyl group, which can influence the reactivity and stability of the molecule. For example, the molecular structure and vibrational spectra of a similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, were studied using quantum chemical calculations and spectroscopic methods, providing insights into the electronic properties and reactivity of such compounds .

Chemical Reactions Analysis

tert-Butyl esters participate in various chemical reactions, often serving as intermediates or protecting groups. The discovery of tert-butyl 4-hydroxyphenyl benzoate derivatives as farnesoid X receptor (FXR) antagonists involved the systematic exploration of structure-activity relationships, indicating the biological relevance of tert-butyl esters . Moreover, tert-butyl esters can undergo hetero-Cope rearrangements, as demonstrated by the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a water-soluble stable free radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by the tert-butyl group and the substituents on the benzene ring. Hypervalent (tert-butylperoxy)iodanes, for example, can generate iodine-centered radicals at room temperature, indicating the potential for tert-butyl esters to participate in radical reactions . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide further insights into the stability and electronic structure of tert-butyl-containing compounds 10.

Scientific Research Applications

Environmental Impact and Degradation

Recent studies have investigated the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl 4-(hydroxymethyl)benzoate. These compounds are widely used in various industrial and commercial products to prevent oxidative reactions. However, their degradation products, such as 2,6-di-tert-butyl-p-benzoquinone, can cause DNA damage at low concentrations, indicating potential environmental and health risks. Future research should focus on the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalysis and Synthesis

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has shown the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful compounds. This process highlights the potential for applying advanced catalytic methods in the decomposition of similar compounds, including tert-butyl 4-(hydroxymethyl)benzoate, to mitigate environmental pollution (Hsieh et al., 2011).

Biodegradation and Fate in Environmental Systems

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied, providing insights into the aerobic and anaerobic degradation pathways of tert-butyl ethers. These studies have identified microorganisms capable of degrading ETBE, revealing potential strategies for the bioremediation of tert-butyl 4-(hydroxymethyl)benzoate in contaminated sites. Understanding the microbial degradation pathways and identifying effective microorganisms are crucial for developing bioremediation strategies for similar compounds (Thornton et al., 2020).

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) has collected and summarized research on by-products, biotoxicity, and proposed degradation pathways. This review underscores the importance of understanding the degradation mechanisms and environmental impacts of pharmaceutical compounds. Similar methodologies could be applied to study the degradation pathways and environmental behavior of tert-butyl 4-(hydroxymethyl)benzoate, enhancing the knowledge of its stability and potential environmental risks (Qutob et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMZECMXYCZYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(hydroxymethyl)benzoate

CAS RN

143726-85-6
Record name tert-butyl 4-(hydroxymethyl)benzoate
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